molecular formula C18H20N6 B3843511 N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B3843511
M. Wt: 320.4 g/mol
InChI Key: RIXFBTKINGNTDF-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with an ethylphenyl group and a methylpyrazolyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common route includes the condensation of 4-ethylphenylacetone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-methylpyrazole and a pyrimidine derivative under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
  • N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-ethylpyrazol-1-yl)pyrimidin-4-amine
  • N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyridine-4-amine

Uniqueness

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both ethylphenyl and methylpyrazolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6/c1-4-15-5-7-16(8-6-15)14(3)22-23-17-9-18(20-12-19-17)24-11-13(2)10-21-24/h5-12H,4H2,1-3H3,(H,19,20,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFBTKINGNTDF-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NNC2=CC(=NC=N2)N3C=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/NC2=CC(=NC=N2)N3C=C(C=N3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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